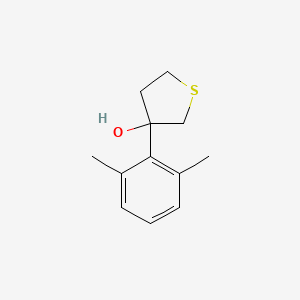
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol (DMPCE) is an organic compound belonging to the class of cyclopropyl alcohols. It is a colorless liquid with a pleasant odor and a low boiling point. DMPCE has been used in a variety of scientific research applications, including chemical synthesis, drug development, and medical research.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used in a variety of scientific research applications, including drug development, chemical synthesis, and medical research. In drug development, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In chemical synthesis, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of organic compounds, including cyclopropyl alcohols, cyclopropyl esters, and cyclopropyl ethers. In medical research, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to study the effects of cyclopropyl alcohols on the human body, including their effects on the central nervous system, cardiovascular system, and immune system.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is not fully understood. However, it is believed that 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol binds to certain proteins in the body, which then activate certain biochemical pathways. These pathways are then responsible for the physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol are not fully understood. However, it has been shown to have a variety of effects on the human body, including an increase in heart rate, an increase in blood pressure, an increase in respiration rate, an increase in body temperature, and an increase in alertness. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been shown to have a sedative effect, which can be helpful in treating anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its low boiling point, which allows it to be easily vaporized and collected. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is a relatively inexpensive compound, which makes it an attractive option for research applications. The main limitation of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its potential toxicity, which can be hazardous to laboratory personnel.
Direcciones Futuras
There are a variety of potential future directions for 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol research. These include further research into the biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to elucidate its effects on the human body. Finally, further research into the synthesis of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to make the compound more accessible and affordable for research applications.
Métodos De Síntesis
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is synthesized through a process called the Wittig reaction. This reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Wittig reaction is considered to be a very efficient and selective method for synthesizing cyclopropyl alcohols, such as 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-4-6-10(2)12(9)13(3,14)11-7-8-11/h4-6,11,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAYKHTZYOLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














